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Compound of Interest

Compound Name: 3-ethynyltetrahydro-2H-pyran

Cat. No.: B578243

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
ethynyltetrahydro-2H-pyran. Due to the absence of published experimental spectra for this
specific compound in available databases, this document presents predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are
based on the well-established spectroscopic characteristics of the constituent functional
groups: the tetrahydropyran ring and the terminal ethynyl group. This guide is intended for
researchers, scientists, and professionals in drug development, offering a foundational
understanding of the expected spectral features of this molecule.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for 3-ethynyltetrahydro-
2H-pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
predicted *H and 3C NMR chemical shifts for 3-ethynyltetrahydro-2H-pyran are presented
below.

IH-NMR Spectral Data (Predicted)
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The proton NMR spectrum is expected to show distinct signals for the protons of the

tetrahydropyran ring and the ethynyl proton. The chemical shifts are influenced by the

electronegativity of the adjacent oxygen atom and the anisotropy of the carbon-carbon triple

bond.
e Predicted Chemical Shift Multiplicity
(3, ppm)

H-2 (axial & equatorial) 3.5-4.0 m

H-3 25-3.0 m

H-4 (axial & equatorial) 15-2.0 m

H-5 (axial & equatorial) 15-2.0 m

H-6 (axial & equatorial) 3.4-38 m

=C-H 2.5 - 3.0[1][2] s or t (long-range coupling)

13C-NMR Spectral Data (Predicted)

The carbon NMR spectrum will distinguish the different carbon environments within the

molecule. The sp-hybridized carbons of the alkyne group are expected to have characteristic

chemical shifts.[3]

Carbon Predicted Chemical Shift (6, ppm)

C-2 65-70

C-3 30-35

C-4 20-25

C-5 25-30

C-6 68 - 73

C=C-H 70 - 85[3][4]

C=C-H 70 - 90[3]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Characteristic IR Absorption Bands (Predicted)

Predicted
Functional Group Bond Vibration Wavenumber Intensity
(cm™)
_ ~3300[5]e][71i8][e]
Alkyne C-H =C-H Stretch (10] Strong, Sharp
Alkane C-H C(sp?®)-H Stretch 2850 - 2960[5][7][11] Strong
2100 - 2260[5][6][7]1[8] _
Alkyne C=C C=C Stretch Weak to Medium
[9][10]
Ether C-O C-O Stretch 1050 - 1150[12][13] Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Expected Mass Spectrometry Fragmentation

The molecular ion peak (M*) for 3-ethynyltetrahydro-2H-pyran would be observed at m/z =
110.13. Key fragmentation pathways are expected to involve the tetrahydropyran ring and the
ethynyl substituent.

o Alpha-cleavage: Fragmentation of the C-C bond adjacent to the ether oxygen is a common
pathway for ethers.[14][15] This could lead to the loss of the ethynyl group or cleavage of the
ring.

¢ Loss of the ethynyl proton: Terminal alkynes can exhibit a prominent M-1 peak due to the
loss of the acidic acetylenic hydrogen.[16]
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» Ring cleavage: The tetrahydropyran ring can undergo fragmentation to produce various
smaller ions.

» Propargyl cation: Fragmentation at the bond alpha to the triple bond could generate a stable
propargyl cation (m/z = 39).[16]

Experimental Protocols

The following are detailed, generic protocols for obtaining the spectroscopic data discussed
above for a liquid organic compound like 3-ethynyltetrahydro-2H-pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR

o Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean, dry NMR tube.

 Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to the solution to provide a reference signal at O ppm.

 Instrumentation: Place the NMR tube in the spectrometer's probe.
o Data Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 30-45
degree pulse angle is used with a relaxation delay of 1-2 seconds.

o For 13C NMR, a proton-decoupled pulse sequence is commonly used to simplify the
spectrum to single lines for each unique carbon. A longer relaxation delay may be
necessary for quaternary carbons to be observed.

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.
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o Phase the spectrum to ensure all peaks are in the positive phase.
o Calibrate the chemical shift scale using the internal standard (TMS at O ppm).

o Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

 Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

o Data Acquisition: Lower the ATR press to ensure good contact between the sample and the
crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final IR spectrum of the compound.
Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry

o Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass
spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The
sample is vaporized in the ion source.

« lonization: In the ion source, the vaporized sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the removal of an electron from the
molecule, forming a radical cation known as the molecular ion (M*).

o Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, charged ions and neutral radicals.
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e Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-

charge ratio (m/z).
o Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The resulting mass spectrum is a plot of the relative abundance of the
ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100%
and is called the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an
organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b578243#spectroscopic-data-for-3-ethynyltetrahydro-
2h-pyran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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